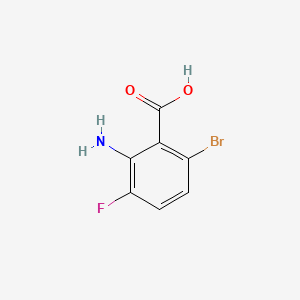

2-Amino-6-bromo-3-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

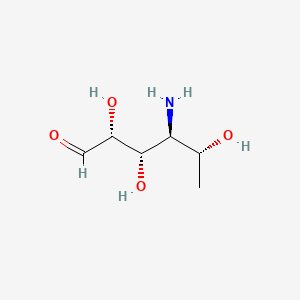

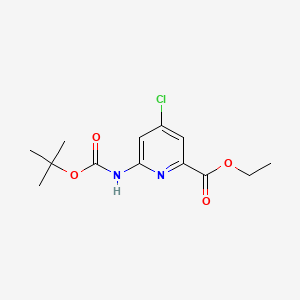

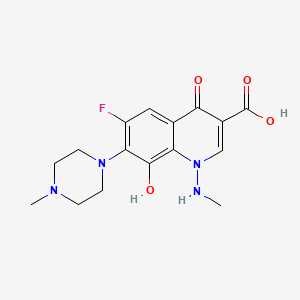

2-Amino-6-bromo-3-fluorobenzoic acid is a chemical compound with the CAS Number: 1153974-98-1 . It has a molecular weight of 234.02 . It is commonly used as a starting material for the production of drug development, pharmaceuticals, and other organic molecules .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with amino, bromo, and fluoro groups . The InChI code for this compound is 1S/C7H5BrFNO2/c8-3-1-2-4 (9)6 (10)5 (3)7 (11)12/h1-2H,10H2, (H,11,12) .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of compounds related to 2-Amino-6-bromo-3-fluorobenzoic acid, such as 3-Bromo-2-fluorobenzoic acid, involves processes like bromination, hydrolysis, diazotization, and deamination. These methods are advantageous due to their low cost and mild reaction conditions, making them suitable for industrial-scale production (Zhou Peng-peng, 2013).

Chemical Reactions and Derivatives

The compound has been used in various chemical reactions to synthesize different derivatives. For example, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid involves carboxyl group protection, introduction of iodine ions, and deprotection (Zhao Haoyu et al., 2010).

Applications in Biochemistry and Pharmacology

Protective Groups in Synthesis

Fluorobenzoyl groups, like those derived from this compound, have been investigated as alternatives to acetyl and benzoyl protective groups in carbohydrate and glycopeptide synthesis. These groups show high stereoselectivity in forming glycosidic bonds and are easier to remove, making them useful in sensitive biochemical syntheses (P. Sjölin & J. Kihlberg, 2001).

Development of Anticancer Agents

Derivatives of fluorobenzoic acids, including those similar to this compound, have been synthesized and evaluated for their anticancer properties. Some of these derivatives have shown promising in vitro anticancer activity (K. Bhat et al., 2004).

Alzheimer's Disease Treatment

Tetrahydroacridine derivatives with a fluorobenzoic acid moiety, related to this compound, have been designed and synthesized as multifunctional agents for Alzheimer's disease treatment. These compounds exhibit potent inhibitory effects on cholinesterases and β-amyloid aggregation (Kamila Czarnecka et al., 2017).

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to synthesize.

Mode of Action

For instance, the amino group (-NH2) can act as a nucleophile in substitution reactions . The bromine atom can also be involved in reactions such as the Suzuki coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds.

Result of Action

As a pharmaceutical intermediate, the effects of this compound would largely depend on the specific drug it’s used to synthesize .

生化学分析

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known to participate in reactions at the benzylic position, which could potentially influence its interactions with biomolecules

特性

IUPAC Name |

2-amino-6-bromo-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFVWAWYEGYHJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656167 |

Source

|

| Record name | 2-Amino-6-bromo-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153974-98-1 |

Source

|

| Record name | 2-Amino-6-bromo-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)